tert-Butyl(3-ethynylphenoxy)dimethylsilane
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Overview
Description
tert-Butyl(3-ethynylphenoxy)dimethylsilane is an organosilicon compound with the molecular formula C14H20OSi. It is characterized by the presence of a tert-butyl group, an ethynyl group, and a phenoxy group attached to a dimethylsilane moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(3-ethynylphenoxy)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of 3-ethynylphenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3-ethynylphenoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenoxy group can be reduced under specific conditions to yield phenolic derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques .
Major Products Formed
Major products formed from these reactions include carbonyl compounds, phenolic derivatives, and substituted silanes. These products have various applications in organic synthesis and material science .
Scientific Research Applications
tert-Butyl(3-ethynylphenoxy)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl(3-ethynylphenoxy)dimethylsilane involves its ability to undergo various chemical transformations. The ethynyl group can participate in cycloaddition reactions, while the phenoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl(3-ethynylphenoxy)dimethylsilane include:
- tert-Butyl(3-ethylphenoxy)dimethylsilane
- tert-Butyl(3-bromophenoxy)dimethylsilane
- tert-Butyl(3-methoxyphenoxy)dimethylsilane
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and enables the compound to participate in a wide range of chemical reactions. This makes it particularly valuable in organic synthesis and material science .
Properties
CAS No. |
163233-08-7 |
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Molecular Formula |
C14H20OSi |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
tert-butyl-(3-ethynylphenoxy)-dimethylsilane |
InChI |
InChI=1S/C14H20OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h1,8-11H,2-6H3 |
InChI Key |
VWUNVRNUCNQTCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
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